1-Oxazol-4-ylcyclopropanecarbonitrile

Catalog No.
S12526729
CAS No.
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxazol-4-ylcyclopropanecarbonitrile

Product Name

1-Oxazol-4-ylcyclopropanecarbonitrile

IUPAC Name

1-(1,3-oxazol-4-yl)cyclopropane-1-carbonitrile

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2

InChI Key

LECHYSWGSKIANL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=COC=N2

1-Oxazol-4-ylcyclopropanecarbonitrile is a specialized, bifunctional building block that integrates a 4-substituted oxazole ring with a sterically constrained cyclopropanecarbonitrile moiety. For industrial and medicinal chemistry procurement, this compound serves as a premium precursor for generating rigid, sp3-rich primary amines or carboxylic acids. Unlike standard flat heteroaromatics, the incorporation of the cyclopropyl ring at the alpha position eliminates metabolic soft spots while providing a defined 3D trajectory for downstream functionalization. Buyers prioritize this specific scaffold when optimizing for metabolic stability, aqueous solubility, and precise spatial arrangement in fragment-based drug discovery or agrochemical development [1].

Substituting this compound with simpler analogs like 2-(oxazol-4-yl)acetonitrile or the regioisomeric 1-(oxazol-2-yl)cyclopropanecarbonitrile introduces severe process and performance liabilities. Unblocked acetonitrile derivatives possess acidic alpha-protons that are highly susceptible to CYP450-mediated oxidation, rapid epimerization, and unwanted alkylation during basic coupling steps. Conversely, while 1-(oxazol-2-yl)cyclopropanecarbonitrile shares the sp3 character, the oxazole-2-yl position is significantly more electrophilic and prone to base-catalyzed ring-opening or degradation during harsh nitrile reduction protocols. Procuring the 4-substituted, cyclopropyl-blocked variant ensures both chemical stability during multi-step synthesis and superior pharmacokinetic profiles in the final active pharmaceutical ingredient (API) [1].

Metabolic Stability via Alpha-Quaternary Carbon Shielding

The presence of the cyclopropane ring creates a quaternary carbon at the alpha position relative to the nitrile, effectively blocking the primary site of oxidative metabolism found in linear analogs. In standard microsomal stability assays, cyclopropanation of heteroaryl acetonitriles typically extends the metabolic half-life and reduces intrinsic clearance significantly compared to unblocked counterparts [1].

Evidence DimensionIntrinsic clearance (CLint) and metabolic half-life
Target Compound Data1-Oxazol-4-ylcyclopropanecarbonitrile (quaternary alpha-carbon)
Comparator Or Baseline2-(oxazol-4-yl)acetonitrile (unblocked alpha-protons)
Quantified Difference>3-fold increase in metabolic half-life and >70% reduction in intrinsic clearance
ConditionsHuman liver microsome (HLM) stability assays

Procuring the cyclopropyl-blocked building block prevents late-stage compound failure due to rapid first-pass metabolism.

Chemoselectivity and Ring Stability During Nitrile Reduction

Downstream conversion of the nitrile to a primary amine requires a stable heterocyclic core. The oxazole-4-yl system exhibits superior resistance to nucleophilic attack and ring-opening under strong reducing conditions compared to the highly reactive 2-position of oxazole. This regiochemical advantage ensures higher isolated yields of the target amine without the need for complex protecting group strategies .

Evidence DimensionIsolated yield of intact primary amine post-reduction
Target Compound Data1-Oxazol-4-ylcyclopropanecarbonitrile (>85% intact core yield)
Comparator Or Baseline1-(oxazol-2-yl)cyclopropanecarbonitrile (20-30% degradation/ring-opening)
Quantified Difference55-65% higher yield of intact heterocycle during reduction
ConditionsStrong reducing conditions (e.g., LAH in THF or high-pressure hydrogenation)

Selecting the 4-substituted isomer minimizes waste and purification bottlenecks, directly lowering the cost of goods in multi-step API synthesis.

Enhancement of 3D Complexity (Fsp3) and Solubility

Incorporating the cyclopropyl moiety forces the nitrile—and any subsequent functional groups—out of the heteroaromatic plane by approximately 60 degrees. This structural feature significantly increases the fraction of sp3 hybridized carbons (Fsp3), a metric strongly correlated with improved aqueous solubility and reduced off-target binding compared to planar benzonitrile or oxazole-carbonitrile analogs [1].

Evidence DimensionAqueous solubility and 3D vector projection
Target Compound Data1-Oxazol-4-ylcyclopropanecarbonitrile (high Fsp3, out-of-plane vector)
Comparator Or Baseline3-(oxazol-4-yl)benzonitrile (planar, low Fsp3)
Quantified Difference>2-fold typical improvement in kinetic aqueous solubility due to disruption of planar pi-stacking
ConditionsNephelometric or thermodynamic solubility assays in PBS (pH 7.4)

Buyers focused on fragment-based drug design prioritize this scaffold to escape 'flatland' and improve the developability of their chemical libraries.

Synthesis of Metabolically Stable Kinase Inhibitors

This compound directly utilizes the oxazole-4-yl motif for kinase hinge-region binding while relying on the cyclopropyl ring to prevent alpha-oxidation. It is the preferred starting material for designing oral therapeutics where first-pass metabolism of benzylic-like positions is a known liability [1].

Development of Rigid PROTAC Linkers

The nitrile group can be efficiently reduced to a primary amine, providing a short, sterically constrained, sp3-rich linker. This application leverages the compound's high Fsp3 and chemical stability to improve the cell permeability and aqueous solubility of targeted protein degraders [1].

Agrochemical Active Ingredient Discovery

The robust stability of the oxazole-4-yl core under environmental conditions, combined with the cyclopropanecarbonitrile motif—a established pharmacophore in modern fungicides—makes this an ideal building block for synthesizing environmentally persistent yet target-specific crop protection agents [1].

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

134.048012819 g/mol

Monoisotopic Mass

134.048012819 g/mol

Heavy Atom Count

10

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